molecular formula C17H17NO2 B8564845 3,4-Dimethoxy-6-methylphenanthren-9-amine CAS No. 88695-95-8

3,4-Dimethoxy-6-methylphenanthren-9-amine

Cat. No. B8564845
CAS RN: 88695-95-8
M. Wt: 267.32 g/mol
InChI Key: ARZYRECNZACJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-6-methylphenanthren-9-amine is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxy-6-methylphenanthren-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxy-6-methylphenanthren-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88695-95-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3,4-dimethoxy-6-methylphenanthren-9-amine

InChI

InChI=1S/C17H17NO2/c1-10-4-6-12-13(8-10)16-11(9-14(12)18)5-7-15(19-2)17(16)20-3/h4-9H,18H2,1-3H3

InChI Key

ARZYRECNZACJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC(=C2C=C1)N)C=CC(=C3OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 400 ml (2.87M) of trifluoroacetic anhydride and 400 ml (5.22M) of trifluoroacetic acid is added at room temperature under a nitrogen atmosphere to 61.1 g (0.206M) of 3,4-dimethoxy-6-methyl-phenanthrene-9-carboxylic acid and the mixture is stirred for 10 minutes. After the mixture has been cooled to -5°, 16.08 g (0.247M) sodium azide are carefully added in solid form. The mixture is stirred for 2 hours at 0°, poured onto ice, extracted three times with methylene chloride and washed with a solution 1N of sodium hydroxide. The aqueous phases are extracted twice with methylene chloride 2-propanol 8:2. The organic phases are combined, dried and evaporated, to give white crystals. 86 g of the resultant mixted anhydride are warmed for 2 hours under reflux in 800 ml of a solution 2N of sodium hydroxide and 800 ml ethanol and the mixture is evaporated. The residue is washed with water/ice and extracted three times with methylene chloride. The organic phases are combined, dried and evaporated to give the title compound as an oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step Two
Quantity
16.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five

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